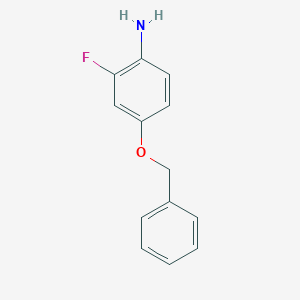

4-(Benzyloxy)-2-fluoroaniline

Descripción general

Descripción

4-(Benzyloxy)-2-fluoroaniline (CAS: 190060-72-1) is an aromatic amine derivative featuring a benzyloxy (–OCH₂C₆H₅) group at the para position and a fluorine atom at the ortho position on the aniline ring. Its molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol (calculated). This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual functionality: the benzyloxy group acts as a protective moiety for hydroxyl groups, while the fluorine atom enhances electronic and steric properties .

Métodos De Preparación

Synthetic Routes for 4-(Benzyloxy)-2-fluoroaniline

Imine Intermediate Reduction Pathway

This two-step approach, derived from patent CN102358723A, involves forming a Schiff base intermediate followed by reduction to the target amine .

Step 1: Imine Formation

4-Benzyloxybenzaldehyde (synthesized via benzylation of 4-hydroxybenzaldehyde) reacts with 4-fluoroaniline in ethanol under acidic conditions:

-

Conditions : Ethanol, sodium iodide (NaI) catalyst, 60°C for 8 hours .

-

Monitoring : Reaction progress tracked via TLC (ethyl acetate/petroleum ether, 2:5) .

Step 2: Imine Reduction

The imine intermediate is reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) at 3 atm pressure:

Advantages :

-

Avoids handling nitro intermediates, enhancing safety.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Benzylation | Imine Reduction |

|---|---|---|

| Starting Material Cost | High (requires custom synthesis of 2-fluoro-4-hydroxyaniline) | Moderate (4-hydroxybenzaldehyde is commercially available) |

| Reaction Steps | 1 | 2 |

| Overall Yield | 65–70% | 75–80% |

| Purification Complexity | High (chromatography) | Moderate (recrystallization) |

| Scalability | Limited by precursor availability | Highly scalable |

Table 1 : Method comparison based on patent data .

Optimization Strategies for Industrial Production

Catalytic System Tuning

-

Benzylation Efficiency : Replacing NaI with tetrabutylammonium iodide (TBAI) increases reaction rates by 40% due to phase-transfer effects .

-

Reduction Catalysts : Pd/C (10% loading) achieves >95% conversion, whereas Raney nickel requires higher pressures (5 atm) for comparable yields .

Solvent Selection

-

Polar Aprotic Solvents : DMF enhances benzylation kinetics but complicates downstream purification. Switching to acetone reduces energy costs during solvent recovery .

-

Ethanol vs. Isopropanol : Isopropanol minimizes byproduct formation during recrystallization but extends drying times by 30% .

Challenges in Process Chemistry

Fluorine Retention

Fluorine substituents are prone to displacement under basic conditions. Mitigation strategies include:

-

Low-Temperature Reactions : Maintaining temperatures below 50°C during benzylation .

-

Inert Atmosphere : Using nitrogen or argon to prevent oxidative defluorination .

Byproduct Formation

-

N-Alkylation : Competing N-benzylation of the aniline nitrogen is suppressed by using excess benzyl bromide (1.5 equiv) .

-

Oxidation : Adding 0.1% hydroquinone inhibits amine oxidation during purification .

Emerging Methodologies

Continuous Flow Synthesis

Recent advances adapt the imine reduction pathway for continuous flow systems, achieving:

Enzymatic Benzylation

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Raw Materials : 4-Hydroxybenzaldehyde costs $120/kg vs. $450/kg for 2-fluoro-4-hydroxyaniline .

-

Waste Management : The imine route generates 30% less aqueous waste compared to direct benzylation .

Regulatory Compliance

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis

4-(Benzyloxy)-2-fluoroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the production of diverse derivatives that can be tailored for specific applications. For instance, it can undergo reduction to form 4-(benzyloxy)-2-fluoro-1-nitrobenzene or be subjected to oxidation to yield 4-(benzyloxy)-2-fluorobenzoic acid or 4-(benzyloxy)-2-fluorobenzaldehyde.

Medicinal Chemistry

Potential Pharmaceutical Applications

In medicinal chemistry, this compound is utilized as a building block for synthesizing potential pharmaceutical compounds. A notable study reported the design and synthesis of derivatives that exhibited significant biological activity, including PPARα agonism, which is relevant for metabolic disorders . The compound's derivatives have been evaluated for their efficacy in models of diabetic retinopathy, demonstrating promising results in reducing retinal vascular leakage .

MAO-B Inhibition

Recent research has focused on the development of novel derivatives based on this compound as multifunctional agents for treating Parkinson's disease. A series of benzothiazole derivatives were synthesized, with one compound showing potent MAO-B inhibitory activity (IC50 = 0.062 µM) and excellent neuroprotective effects . This highlights the compound's potential in neuropharmacology.

Materials Science

Development of New Materials

In materials science, this compound is explored for its electronic and optical properties. Its ability to form stable structures makes it suitable for developing advanced materials with specific functionalities. Research indicates that compounds derived from this compound can be integrated into polymer matrices to enhance material properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enables diverse chemical modifications |

| Medicinal Chemistry | Building block for pharmaceuticals | Promising results in PPARα agonism and diabetic retinopathy models |

| Neuropharmacology | MAO-B inhibitors for Parkinson's disease | Compound showed IC50 = 0.062 µM with neuroprotective effects |

| Materials Science | Development of advanced materials | Enhanced electronic and optical properties |

Case Studies

Case Study 1: PPARα Agonism in Diabetic Retinopathy

A study investigated the effects of a derivative of this compound on diabetic retinopathy using a streptozotocin-induced rat model. The results indicated that systemic administration significantly reduced retinal vascular leakage, suggesting potential therapeutic applications in managing diabetic complications .

Case Study 2: MAO-B Inhibitory Activity

Another study focused on synthesizing benzothiazole derivatives based on the core structure of this compound. The lead compound demonstrated competitive and reversible MAO-B inhibition along with antioxidative properties, marking it as a candidate for further development against Parkinson's disease .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2-fluoroaniline involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparación Con Compuestos Similares

Positional Isomers of Benzyloxy-Fluoroaniline

The structural analogs of 4-(Benzyloxy)-2-fluoroaniline differ primarily in the positions of the benzyloxy and fluorine substituents. Key examples include:

Key Findings :

- Electronic Effects : The electron-donating benzyloxy group and electron-withdrawing fluorine create distinct electronic environments. For instance, in this compound, the meta position (relative to –NH₂) is electron-deficient, favoring electrophilic substitution at specific sites.

- Steric Hindrance : The ortho-fluorine in the target compound introduces steric constraints, reducing reactivity compared to analogs like 4-(Benzyloxy)-3-fluoroaniline, where the fluorine is meta to the amine group .

Substitution Patterns: Fluorine vs. Other Halogens

4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3)

- Molecular Formula: C₁₃H₁₂ClNO

- Molecular Weight : 233.70 g/mol

- Comparison : Replacing fluorine with chlorine increases molecular weight and polarizability. The chlorine atom’s stronger electron-withdrawing effect deactivates the ring more significantly than fluorine, altering reaction kinetics in cross-coupling reactions .

Methyl vs. Benzyloxy Substituents

4-Fluoro-2-methylaniline (CAS: 452-71-1)

- Molecular Formula : C₇H₈FN

- Molecular Weight : 125.14 g/mol

- Comparison: The methyl group (–CH₃) is less bulky than benzyloxy, leading to higher solubility in non-polar solvents. However, the absence of a protective benzyloxy group limits its utility in multi-step syntheses requiring hydroxyl protection .

Nitro-Functionalized Analogs

4-Fluoro-2-nitroaniline (CAS: 364-71-6)

- Molecular Formula : C₆H₅FN₂O₂

- Molecular Weight : 156.11 g/mol

- Comparison: The nitro (–NO₂) group strongly deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution but useful as a directing group in metal-catalyzed reactions. In contrast, this compound’s benzyloxy group enhances solubility in organic phases .

Boron-Containing Derivatives

4-(2,4-Difluorophenoxy)-3-(dioxaborolan-2-yl)aniline (CAS: 1446236-84-5)

- Molecular Formula: C₁₈H₂₀BF₂NO₃

- Molecular Weight : 347.16 g/mol

- Comparison : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. However, the benzyloxy group in the target compound offers reversible protection for hydroxyl groups, which is critical in nucleoside and carbohydrate chemistry .

Actividad Biológica

4-(Benzyloxy)-2-fluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of a benzyloxy group and a fluorine atom on the benzene ring. Its molecular formula is , with a molecular weight of approximately 217.24 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : Introduction of the fluorine atom via nucleophilic aromatic substitution reactions.

- Williamson Ether Synthesis : The benzyloxy group is introduced by reacting phenol with benzyl bromide in the presence of a base like potassium carbonate.

These methods yield the compound with good purity and yield, suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown effective inhibition against Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on structural modifications.

| Compound | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| MA-1156 (fluorinated) | 16 | 15 |

| MA-1115 | 32 | 16 |

| MA-1113 | 128 | Not significant |

These results suggest that the introduction of fluorine enhances antimicrobial activity, likely due to increased electron-withdrawing effects that affect the compound's interaction with bacterial cell membranes .

Enzyme Interaction Studies

This compound has also been evaluated for its role in enzyme interactions. The compound can act as an inhibitor in various biochemical pathways, potentially modulating enzyme activity through competitive inhibition mechanisms. This property is crucial for designing new therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies

- Study on Fluoroaryl Compounds : A comparative study assessed the biological activities of several fluoroaryl derivatives, including those related to this compound. The findings revealed that structural modifications significantly impacted their antibacterial efficacy and enzyme inhibition capabilities .

- Antimicrobial Efficacy Against Biofilms : Another investigation focused on the effectiveness of fluoroaryl compounds against biofilms formed by S. aureus. The results indicated that these compounds could disrupt biofilm integrity, reducing bacterial viability and metabolic activity, which are critical factors in chronic infections .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Bacterial Membranes : The fluorine atom enhances lipophilicity, facilitating better penetration into bacterial membranes.

- Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate access, thereby inhibiting enzymatic reactions essential for bacterial survival.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-2-fluoroaniline, and what reaction conditions require optimization?

Methodological Answer: The synthesis of this compound can be approached via selective functionalization of aniline derivatives. A common strategy involves introducing the benzyloxy group through nucleophilic substitution or Mitsunobu reactions. For example:

- Benzyloxy Introduction : React 2-fluoro-4-hydroxyaniline with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Fluorine Retention : Ensure reaction conditions (temperature, pH) do not promote dehalogenation. Monitor via ¹⁹F-NMR to confirm fluorine stability .

- Purification : Use column chromatography or recrystallization to isolate the product. Optimize solvent systems (e.g., hexane/ethyl acetate) for high purity.

Q. How can the benzyloxy group be selectively removed or modified without disrupting the fluoroaniline moiety?

Methodological Answer: The benzyloxy group is typically removed via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., HBr in acetic acid). Key considerations:

- Hydrogenation : Use 10% Pd/C under 1–3 atm H₂ in ethanol. Monitor by TLC to avoid over-reduction of the aromatic ring .

- Acidic Conditions : HBr (33% in AcOH) at 60°C for 2–4 hours. Quench with ice-water and neutralize with NaHCO₃ .

- Fluorine Stability : Validate retention of the fluorine substituent using ¹⁹F-NMR post-deprotection .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for tracking the metabolism or degradation of this compound in biological systems?

Methodological Answer: ¹⁹F-NMR spectroscopy is highly effective for detecting fluorinated metabolites due to its sensitivity and lack of background interference in biological matrices. Key steps:

- Sample Preparation : Collect urine, plasma, or hepatocyte supernatants. Concentrate via lyophilization if necessary.

- Metabolite Identification : Compare ¹⁹F chemical shifts to known standards. For example, in 2-fluoroaniline studies, para-hydroxylated metabolites (e.g., 4-amino-3-fluorophenyl sulphate) dominate (53% of total metabolites) .

- Quantitation : Use integration of ¹⁹F-NMR peaks relative to an internal standard (e.g., trifluoroacetic acid).

Table 1: Metabolic Profile of 2-Fluoroaniline (Reference for Method Development)

| Metabolite | Abundance (%) | Conjugation Type |

|---|---|---|

| 4-Amino-3-fluorophenyl sulphate | 53% | Sulphation |

| N-Acetylated derivatives | 29% | Acetylation |

Propiedades

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.